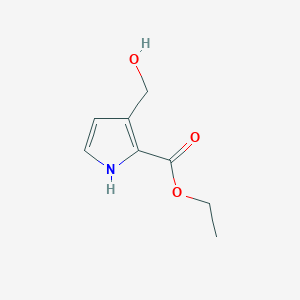

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-8(11)7-6(5-10)3-4-9-7/h3-4,9-10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYXMMUKYMVJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857471 | |

| Record name | Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75448-69-0 | |

| Record name | Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with profound biological and physical properties. Among these, Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate stands out as a versatile building block. Its unique arrangement of a nucleophilic hydroxymethyl group, an electrophilic ester, and a reactive pyrrole ring allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex therapeutic agents and functional materials. This guide provides a comprehensive overview of the most reliable and efficient pathways for the synthesis of this key molecule, offering field-proven insights and detailed experimental protocols.

Strategic Approach to Synthesis: A Two-Step Pathway

The most logical and efficient route to this compound involves a two-step sequence:

-

Formation of a Disubstituted Pyrrole Precursor: Synthesis of diethyl 1H-pyrrole-2,4-dicarboxylate.

-

Regioselective Reduction: Selective reduction of the ester group at the 4-position to a hydroxymethyl group.

This strategy leverages the well-established Knorr pyrrole synthesis for the initial ring formation and a chemoselective reduction to achieve the desired functionality.

An In-depth Technical Guide to Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate: Physicochemical Properties, Characterization, and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in medicinal chemistry and drug discovery. The pyrrole scaffold is a ubiquitous structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of both a hydroxymethyl group and an ethyl carboxylate moiety on the pyrrole ring provides versatile handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding the fundamental physicochemical properties, spectral characteristics, and chemical stability of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of these key attributes, supported by established scientific principles and methodologies.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While some experimental data for this compound is available, other parameters are estimated based on the well-understood chemistry of related pyrrole derivatives.

Molecular Structure and Identity

-

IUPAC Name: this compound

-

CAS Number: 75448-69-0[1]

-

Molecular Formula: C₈H₁₁NO₃[1]

-

Molecular Weight: 169.18 g/mol [1]

-

Physical Form: Solid[1]

Summary of Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Not explicitly reported; expected to be a solid at room temperature. | General observation for similar pyrrole derivatives. |

| Boiling Point | 353.0 ± 32.0 °C at 760 mmHg | Predicted value. |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and ethyl acetate. Limited solubility in water. | Based on the properties of similar heterocyclic compounds[2]. |

| pKa | Not experimentally determined. The N-H proton is weakly acidic, typical of pyrroles. The hydroxyl proton is also weakly acidic. | Estimated based on the pKa of pyrrole and the electronic effects of the substituents. |

Solubility Profile

The solubility of this compound is a crucial parameter for its handling, formulation, and biological testing. Based on its structure, which contains both polar (hydroxyl, ester, N-H) and nonpolar (ethyl group, pyrrole ring) regions, its solubility is expected to be highest in polar organic solvents.

-

High Solubility: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, ethyl acetate.

-

Moderate Solubility: Acetone, acetonitrile.

-

Low Solubility: Water, hexane, toluene.

The presence of the hydroxymethyl and ester groups allows for hydrogen bonding with protic solvents, while the overall molecular size and the pyrrole ring contribute to its solubility in a range of organic media. For biological assays, stock solutions are typically prepared in DMSO.

Acidity and Basicity (pKa)

The pKa values of a molecule are critical for understanding its ionization state at different pH values, which in turn influences its solubility, membrane permeability, and interaction with biological targets.

-

N-H Acidity: The N-H proton of the pyrrole ring is weakly acidic, with a pKa value generally in the range of 17-20 for unsubstituted pyrrole. The electron-withdrawing nature of the adjacent ethyl carboxylate group would be expected to slightly increase the acidity (lower the pKa) of the N-H proton compared to unsubstituted pyrrole.

-

Hydroxyl Acidity: The proton of the hydroxymethyl group is also weakly acidic, with a pKa typically in the range of 16-18, similar to that of simple primary alcohols.

-

Basicity: The lone pair of electrons on the nitrogen atom is involved in the aromatic sextet of the pyrrole ring, making it a very weak base. Protonation, if it occurs, would likely be on the ester carbonyl oxygen.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in ppm are as follows (predicted for a solvent like CDCl₃ or DMSO-d₆):

-

N-H Proton: A broad singlet in the range of 8.0-10.0 ppm. The chemical shift is highly dependent on solvent and concentration.

-

Pyrrole Ring Protons: Two doublets in the aromatic region (6.0-7.5 ppm), corresponding to the two protons on the pyrrole ring. The coupling constant between these two protons would be in the range of 2-4 Hz.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet or a triplet (if coupled to the methylene protons) with a variable chemical shift depending on concentration and solvent.

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet around 4.2-4.4 ppm for the methylene group and a triplet around 1.2-1.4 ppm for the methyl group, with a coupling constant of approximately 7 Hz.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The expected chemical shifts (δ) in ppm are as follows:

-

Ester Carbonyl Carbon: In the range of 160-165 ppm.

-

Pyrrole Ring Carbons: Four distinct signals in the aromatic region (100-140 ppm). The carbons attached to the substituents (C2 and C3) will have distinct shifts from the unsubstituted carbons (C4 and C5).

-

Hydroxymethyl Carbon (-CH₂OH): In the range of 55-65 ppm.

-

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon around 60-65 ppm and the methyl carbon around 14-16 ppm.

Infrared (IR) Spectroscopy[5][6][7]

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands (in cm⁻¹) are:

-

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, potentially overlapping with the N-H stretch.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹. The conjugation with the pyrrole ring will shift this to a lower wavenumber compared to a saturated ester.

-

C-O Stretch (Ester and Alcohol): Bands in the region of 1000-1300 cm⁻¹.

-

C=C and C-N Stretches (Pyrrole Ring): Multiple bands in the fingerprint region (1400-1600 cm⁻¹).

Mass Spectrometry (MS)[8][9]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 169.

Expected Fragmentation Pattern:

-

Loss of an ethoxy group (-OCH₂CH₃): [M - 45]⁺, leading to a fragment at m/z 124.

-

Loss of ethanol (-CH₃CH₂OH): [M - 46]⁺, resulting in a fragment at m/z 123.

-

Loss of the hydroxymethyl group (-CH₂OH): [M - 31]⁺, giving a fragment at m/z 138.

-

Loss of the entire ester group (-COOCH₂CH₃): [M - 73]⁺, leading to a fragment at m/z 96.

Chemical Reactivity and Stability

The reactivity and stability of this compound are governed by the interplay of its functional groups and the aromatic pyrrole core.

Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The presence of an electron-withdrawing ester group at the 2-position deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole. However, the hydroxymethyl group at the 3-position is an activating group. Electrophilic substitution would be expected to occur at the C4 or C5 position.

Reactivity of the Substituents

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification or etherification reactions.

-

Ethyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be reduced to an alcohol.

-

N-H Group: The N-H proton can be deprotonated with a strong base to form a nucleophilic pyrrolide anion, which can then be alkylated or acylated on the nitrogen.

Stability and Degradation

Pyrrole-containing compounds can be sensitive to light, air (oxidation), and strong acids or bases.

-

Oxidative Instability: Pyrroles are known to be susceptible to oxidation, which can lead to polymerization and the formation of colored byproducts. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

-

Acid/Base Instability: Strong acidic or basic conditions can lead to the hydrolysis of the ester group. Pyrroles are also known to be unstable in strongly acidic media, which can lead to polymerization.

-

Thermal Stability: While the predicted boiling point is high, prolonged heating may lead to decomposition.

For long-term storage, it is advisable to keep the solid compound in a cool, dark, and dry place under an inert atmosphere.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and key analytical characterization of this compound.

Synthesis of this compound

A common route to this compound involves the modification of a pre-formed pyrrole ring. One plausible synthetic approach is the reduction of the corresponding aldehyde or formyl derivative. The following is a generalized procedure based on common organic synthesis techniques.

Step 1: Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate [3]

-

To a cooled (0 °C) solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.

-

Add a solution of Ethyl 1H-pyrrole-2-carboxylate to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate.

-

Extract the product, Ethyl 3-formyl-1H-pyrrole-2-carboxylate, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Formyl Group

-

Dissolve Ethyl 3-formyl-1H-pyrrole-2-carboxylate in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the product, this compound, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Caption: Synthetic workflow for this compound.

Determination of Melting Point[11][12]

-

Finely powder a small amount of the crystalline solid.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.

Solubility Determination (Kinetic Method)[13][14][15]

-

Prepare a stock solution of the compound in DMSO at a high concentration (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Transfer a small, fixed volume of each DMSO solution to a corresponding well containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Mix and incubate the plate at room temperature for a set period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.

Caption: Workflow for kinetic solubility determination.

NMR Sample Preparation and Analysis[3][4][16]

-

Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the NMR spectra on a spectrometer, typically operating at 400 MHz or higher for ¹H.

-

Process the data (Fourier transform, phase correction, baseline correction, and referencing to the solvent residual peak or an internal standard like TMS).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

-

Assign the chemical shifts in the ¹³C NMR spectrum, often with the aid of 2D NMR experiments like HSQC and HMBC.

Conclusion

References

An In-depth Technical Guide to the Structural Analysis and Characterization of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and advanced materials.[1] Their diverse biological activities, including anticancer and antimicrobial properties, make them a focal point in medicinal chemistry and drug development.[2] This guide provides a comprehensive technical overview of the structural analysis and characterization of a specific, functionalized pyrrole derivative: Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS No. 75448-69-0).[3] With a molecular formula of C₈H₁₁NO₃ and a molecular weight of 169.1778 g/mol , this compound presents a unique combination of an ester, a hydroxymethyl group, and the pyrrole core, making a thorough understanding of its structural features paramount for its application.[3]

This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthesis and detailed spectroscopic characterization of this promising molecule. We will delve into the causality behind experimental choices and provide self-validating protocols for its analysis.

Molecular Structure and Synthesis

The foundational step in the comprehensive analysis of any compound is a clear understanding of its molecular architecture and a reliable method for its synthesis.

Predicted Molecular Structure

The structure of this compound is characterized by a central pyrrole ring. An ethyl carboxylate group is attached at the C2 position, and a hydroxymethyl group is at the C3 position. The numbering of the pyrrole ring begins at the nitrogen atom (position 1) and proceeds around the ring.

Diagram 1: Molecular Structure of this compound

A 2D representation of the title compound.

Synthetic Approach: A Conceptual Workflow

One potential strategy involves the Vilsmeier-Haack formylation of a suitable pyrrole precursor, followed by reduction of the resulting aldehyde and esterification. A more direct route could involve the use of a protected hydroxymethyl group during the initial pyrrole synthesis.

Diagram 2: Conceptual Synthetic Workflow

References

An In-depth Technical Guide to Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS No. 75448-69-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical data, safety information, and potential applications of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon available data and the broader context of pyrrole chemistry, this document aims to equip researchers with the foundational knowledge necessary for its effective and safe utilization.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrrole derivative with the CAS Registry Number 75448-69-0.[1] The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in a vast array of biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals.[2][3][4] The subject compound is characterized by an ethyl carboxylate group at the 2-position and a hydroxymethyl group at the 3-position of the pyrrole ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 75448-69-0 | [1] |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Characterization

A specific, detailed synthesis protocol for this compound has not been identified in the available literature. However, general methods for the synthesis of pyrrole-2-carboxylic acid esters provide a strong foundation for its potential preparation. A common and versatile method involves the acylation of pyrrole followed by esterification.[7]

A plausible synthetic approach could be conceptualized as a multi-step process, likely starting from a more readily available pyrrole derivative. The introduction of the hydroxymethyl group at the 3-position is a key synthetic challenge.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Hypothetical Protocol:

-

Synthesis of Ethyl 1H-pyrrole-2-carboxylate: This can be achieved through the reaction of pyrrole with an acylating agent like trichloroacetyl chloride, followed by reaction with sodium ethoxide in ethanol.[7]

-

Formylation at the 3-position: The resulting ester could then be subjected to a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce a formyl group at the 3-position.

-

Reduction of the Formyl Group: The formyl group can then be selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride.

Characterization:

Upon successful synthesis, characterization would be crucial to confirm the structure and purity of this compound. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons, confirming the positions of the substituents on the pyrrole ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the N-H stretch of the pyrrole, the O-H stretch of the alcohol, and the C=O stretch of the ester.

While specific spectral data for this compound is not available, data for structurally similar compounds can provide an expected range for chemical shifts and absorption bands.[5][8]

Potential Biological Activity and Research Applications

The biological properties of this compound have not been explicitly reported. However, the pyrrole scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3][4] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (ester carbonyl) suggests that this molecule could interact with various biological targets.

Insights from Related Pyrrole Derivatives:

-

Anticancer Activity: Numerous pyrrole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[2]

-

Antimicrobial and Antiviral Activity: The pyrrole nucleus is a key component in several antimicrobial and antiviral agents.

-

Neuroprotective Effects: Some pyrrole derivatives have shown promise as neuroprotective agents, potentially through antioxidant mechanisms.[3]

-

Enzyme Inhibition: Pyrrole-containing compounds have been investigated as inhibitors of various enzymes.

Given the structural features of this compound, it could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Potential Research Workflow for Biological Evaluation:

Caption: A typical workflow for evaluating the biological potential of a novel compound.

Safety Information

While a comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, information for structurally related compounds indicates that it should be handled with care.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

Known Hazards for Similar Pyrrole Derivatives:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.[5][6]

In case of exposure, standard first-aid measures should be followed, and medical attention should be sought.

Conclusion and Future Directions

This compound is a chemical entity with untapped potential. While specific experimental data is currently limited in the public domain, its structural features suggest it could be a valuable intermediate in the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and explore its pharmacological profile. The information presented in this guide, based on available data and the broader knowledge of pyrrole chemistry, provides a solid starting point for researchers venturing into the study of this promising molecule.

References

- 1. This compound [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. brieflands.com [brieflands.com]

- 4. biolmolchem.com [biolmolchem.com]

- 5. Ethyl 3-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-methyl-1H-pyrrole-2-carboxylate | 3284-47-7 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. acgpubs.org [acgpubs.org]

Forging the Core of Therapeutics: An In-depth Technical Guide to the Synthesis of Substituted Pyrrole-2-Carboxylates

Abstract

The pyrrole ring, particularly when functionalized with a carboxylate at the 2-position, represents a cornerstone scaffold in medicinal chemistry and materials science. Its prevalence in blockbuster drugs such as atorvastatin and in novel organic materials underscores the critical need for robust and regioselective synthetic methodologies. This in-depth technical guide provides a comprehensive exploration of the core mechanisms and field-proven protocols for the formation of substituted pyrrole-2-carboxylates. Moving beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, offering researchers, scientists, and drug development professionals the foundational knowledge and practical insights required to master the synthesis of this vital heterocyclic motif. We will dissect classical named reactions including the Knorr, Paal-Knorr, and Barton-Zard syntheses, alongside modern catalytic and multicomponent strategies, providing detailed mechanistic diagrams, step-by-step protocols, and quantitative data to empower the rational design and efficient execution of synthetic routes to this privileged structural class.

Introduction: The Privileged Pyrrole-2-Carboxylate Scaffold

The unique electronic properties of the pyrrole ring, coupled with the synthetic versatility of the carboxylate handle, make substituted pyrrole-2-carboxylates highly sought-after building blocks. The carboxylate group not only influences the biological activity of the final molecule but also serves as a versatile anchor for further chemical elaboration, enabling the construction of complex molecular architectures. From their role in porphyrin and bilirubin synthesis to their incorporation into a myriad of pharmacologically active agents, the importance of these compounds cannot be overstated. This guide will equip the practicing chemist with a thorough understanding of the key synthetic transformations that provide access to this critical class of molecules.

Classical Approaches to Pyrrole-2-Carboxylate Synthesis

Several named reactions have stood the test of time, remaining mainstays in the synthetic chemist's toolbox for constructing the pyrrole core. Understanding the nuances of these classical methods is essential for any researcher in the field.

The Knorr Pyrrole Synthesis: A Regioselective Condensation

The Knorr pyrrole synthesis is a powerful and widely utilized method for preparing pyrroles, and with careful selection of starting materials, it can be a highly effective route to pyrrole-2-carboxylates. The reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[1]

Mechanism and Regiocontrol:

The key to achieving a 2-carboxylate substitution lies in the choice of the reacting partners. A particularly effective strategy involves the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate.[2][3] The in situ generation of the α-aminoacetoacetate from the corresponding oxime under reducing conditions (typically zinc dust in acetic acid) is a common tactic to circumvent the instability of α-aminoketones.[1]

The reaction proceeds through the formation of an enaminone intermediate, which then undergoes a regioselective intramolecular cyclization. The α-carbon of the initial enaminone adds to the acyl group of the acetoacetate, and subsequent dehydration and, in some cases, deacylation, leads to the final pyrrole-2-carboxylate product.[2]

Diagram: Knorr Pyrrole Synthesis for Ethyl Pyrrole-2-Carboxylates

Caption: Workflow for the Knorr synthesis of ethyl pyrrole-2-carboxylates.

Experimental Protocol: General Procedure for Knorr-Type Synthesis of Ethyl Pyrrole-2-Carboxylates [2]

-

A mixture of the enaminone (0.1 mol), ethyl 2-oximinoacetoacetate (0.1 mol), and sodium acetate (0.3 mol) in glacial acetic acid (200 ml) is heated to 90°C.

-

Zinc dust (16.3 g, 250 mg-atom) is added in small portions, maintaining the reaction temperature between 95 and 105°C with air cooling.

-

The reaction mixture is then heated at reflux for 3 hours.

-

The hot mixture is decanted from the zinc sludge into an ice-water mixture.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography.

Quantitative Data: Knorr-Type Synthesis Yields

| R1 in Enaminone | R in Enaminone | Product Type | Yield (%) |

| H | Ph | 4a | 30 |

| H | 4-MeO-Ph | 4b | 35 |

| H | 4-Cl-Ph | 4c | 32 |

| Me | Ph | 5a | 55 |

| Me | 4-MeO-Ph | 5b | 60 |

| Me | 4-Cl-Ph | 5c | 52 |

| Data adapted from Elghamry, I. (2002).[2] |

The Barton-Zard Synthesis: A Convergent Route to Pyrrole-2-Carboxylates

The Barton-Zard synthesis is a highly efficient and convergent method for preparing substituted pyrroles, directly yielding a pyrrole-2-carboxylate.[4] This base-catalyzed condensation reaction occurs between a nitroalkene and an α-isocyanoacetate.[4]

Mechanism and Causality:

The reaction is initiated by the deprotonation of the α-isocyanoacetate by a base, forming a nucleophilic enolate. This is followed by a Michael addition to the nitroalkene. The subsequent steps involve a 5-endo-dig cyclization, elimination of the nitro group, and finally tautomerization to furnish the aromatic pyrrole-2-carboxylate.[4] The choice of a strong, non-nucleophilic base like DBU is crucial to facilitate the initial deprotonation without competing in the Michael addition.

Diagram: Barton-Zard Synthesis Mechanism

Caption: Mechanistic pathway of the Barton-Zard synthesis.

Experimental Protocol 1: Synthesis of Ethyl 3,4-Diethylpyrrole-2-carboxylate [4]

-

To a solution of 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate in methyl tert-butyl ether (MTBE), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise, maintaining the temperature between 10-60°C.

-

Stir the reaction mixture at 20°C for 2 hours.

-

Work up the reaction by adding MTBE, water, sodium chloride, and concentrated sulfuric acid.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by vacuum distillation.

Experimental Protocol 2: Synthesis of Ethyl 3,4-Diarylpyrrole-2-carboxylate [4]

-

To a solution of the nitroalkene in tetrahydrofuran (THF), add a solution of ethyl isocyanoacetate and DBU in THF at 0°C.

-

Reflux the reaction mixture for 30 minutes.

-

After completion (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography.

The Paal-Knorr Synthesis: Cyclization of 1,4-Dicarbonyl Compounds

The Paal-Knorr synthesis is a fundamentally important method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6] While not directly yielding a carboxylate in its simplest form, modern variations and strategic precursor synthesis make it a viable route to pyrrole-2-carboxylate derivatives.

Mechanism and Modern Adaptations:

The reaction proceeds via the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to form the aromatic pyrrole.[7] The rate-determining step is often the ring closure.[7] To access pyrrole-2-carboxylates, one can employ a 1,4-dicarbonyl precursor that already contains the desired ester functionality. A sophisticated example involves a multi-step sequence combining a Pauson-Khand reaction, a Stetter reaction, and a microwave-assisted Paal-Knorr cyclization to produce complex tricyclic pyrrole-2-carboxamides.[8]

Diagram: Paal-Knorr Synthesis Workflow

Caption: Generalized workflow for the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole-2-Carboxamide [7][8]

-

To a microwave vial, add a solution of the 1,4-diketone precursor (20.0 mg, 0.0374 mmol) in ethanol (400 µL).

-

Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

-

Seal the microwave vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 80°C until completion.

-

After cooling, purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.

Modern Synthetic Strategies

While classical methods are invaluable, the demand for increased efficiency, milder conditions, and broader substrate scope has driven the development of new synthetic technologies.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis traditionally involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. While this method is robust, it typically yields pyrrole-3-carboxylates. Variations to achieve regioselective synthesis of 2-carboxylates are less common but can be envisaged through careful substrate design, though they are not as straightforward as the Knorr or Barton-Zard approaches for this specific substitution pattern.

Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Approach

The Van Leusen reaction is a powerful tool for constructing 3,4-disubstituted pyrroles via a [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC) and a Michael acceptor.[2][3]

Mechanism and Application:

The reaction is initiated by the deprotonation of TosMIC with a strong base (e.g., NaH) to form a carbanion. This carbanion then acts as a nucleophile in a Michael addition to an electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization followed by the elimination of the tosyl group to form the pyrrole ring.[2] When an α,β-unsaturated ester is used as the Michael acceptor, this reaction provides a route to pyrrole-3-carboxylates or pyrrole-4-carboxylates, depending on the substitution pattern of the alkene. Direct synthesis of pyrrole-2-carboxylates via the Van Leusen reaction is not its primary application, as the carboxylate group originates from the Michael acceptor, which forms the C3 and C4 positions of the final pyrrole.

Diagram: Van Leusen Pyrrole Synthesis

Caption: Mechanism of the Van Leusen pyrrole synthesis.

Experimental Protocol: General Van Leusen Synthesis [3]

-

To a stirred suspension of sodium hydride (2.0 eq) in anhydrous diethyl ether at 0°C under an inert atmosphere, add a solution of TosMIC (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) dropwise.

-

Stir the mixture at 0°C for 15 minutes.

-

Add a solution of the α,β-unsaturated ketone/ester (1.0 eq) in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion and Future Outlook

The synthesis of substituted pyrrole-2-carboxylates is a mature yet continually evolving field. The classical Knorr and Barton-Zard syntheses remain highly reliable and regioselective methods for accessing this important scaffold. The Paal-Knorr synthesis, especially when coupled with modern techniques like microwave irradiation, offers a powerful alternative, particularly for generating complex, fused-ring systems. While the Hantzsch and Van Leusen reactions are cornerstones of pyrrole synthesis in general, their application for the direct formation of 2-carboxylates is less common, typically favoring other regioisomers.

The future of this field lies in the development of novel catalytic systems and multicomponent reactions that offer even greater efficiency, atom economy, and functional group tolerance. As the demand for structurally diverse and complex pyrrole-2-carboxylates in drug discovery and materials science continues to grow, so too will the ingenuity of synthetic chemists in devising new and powerful ways to construct this privileged heterocyclic core. This guide provides the foundational knowledge and practical protocols to not only apply the established methods but also to appreciate and contribute to the future innovations in this exciting area of organic chemistry.

References

- 1. Van Leusen Reaction [organic-chemistry.org]

- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

The Crimson Ring: A Technical Guide to the Historical Discovery and Development of Pyrrole Derivatives

Abstract

The pyrrole ring, a simple five-membered aromatic heterocycle, is a cornerstone of organic chemistry and the life sciences. Its discovery in the 19th century unlocked a new frontier in chemical synthesis and our understanding of biological processes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical discovery of pyrrole and its derivatives, the development of seminal synthetic methodologies, and the evolution of their application in nature and medicine. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols for the synthesis of important pyrrole-containing scaffolds, and explore the synthetic pathways to blockbuster drugs. This guide is designed to be a practical resource, bridging historical context with modern synthetic strategy.

The Dawn of the Red Oil: The Discovery of Pyrrole

The story of pyrrole begins not in a pristine laboratory, but in the smoky, industrial world of the 19th century. In 1834, the German analytical chemist Friedlieb Ferdinand Runge, while investigating the components of coal tar, isolated a peculiar substance.[1][2] He named it "pyrrole," derived from the Greek words pyrrhos (πυρρός), meaning "fiery" or "reddish," and oleum, meaning "oil," due to the characteristic red color it imparted to a pine splint moistened with hydrochloric acid.[2] Shortly after its discovery in coal tar, pyrrole was also identified in the distillation products of bone, an oily mixture sometimes referred to as "Dippel's oil".[2]

While Runge was the first to identify and name pyrrole, its structure remained a mystery for several decades. It was not until 1870 that the brilliant German chemist Adolf von Baeyer correctly proposed the cyclic structure of pyrrole that we are familiar with today.[3] This structural elucidation was a critical step, paving the way for the systematic study of its reactivity and the development of synthetic methods to construct this important heterocyclic ring.

Forging the Ring: Seminal Synthetic Methodologies

The ability to synthesize pyrrole derivatives in a controlled manner was a major breakthrough, enabling chemists to explore their properties and applications. Several named reactions, developed in the late 19th century, remain the bedrock of pyrrole synthesis to this day.

The Paal-Knorr Pyrrole Synthesis (1884)

Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing substituted pyrroles.[4][5][6] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to yield the corresponding pyrrole.[7][8]

Mechanism: The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group to form a five-membered ring. The final step is the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[9][10] The ring-closing step is often the rate-determining step.[10]

Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenylpyrrole (Conventional Heating) [9]

-

Reactants: 2,5-hexanedione and aniline.

-

Procedure:

-

In a suitable flask, combine 2,5-hexanedione and aniline.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

-

Microwave-Assisted Paal-Knorr Cyclization: [11]

-

Reactants: 1,4-diketone, primary amine, glacial acetic acid.

-

Solvent: Ethanol.

-

Procedure:

-

To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).

-

Add glacial acetic acid (40 µL) and the primary amine (3 equivalents).

-

Seal the microwave vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 80 °C. An initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.

-

Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Partition the mixture between water and ethyl acetate.

-

Extract the aqueous phase three times with ethyl acetate (10 mL).

-

Combine the organic phases, wash with brine, and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.

-

Diagram: Paal-Knorr Pyrrole Synthesis Workflow

Caption: A generalized workflow for the Paal-Knorr synthesis of substituted pyrroles.

The Knorr Pyrrole Synthesis (1884)

Also developed by Ludwig Knorr in 1884, this synthesis is a versatile method for preparing substituted pyrroles from α-amino-ketones and compounds with an active methylene group (e.g., β-ketoesters).[1][9] A key challenge with this method is the inherent instability of α-amino-ketones, which tend to self-condense.[1] Therefore, they are typically generated in situ from the corresponding oxime.[1]

Mechanism: The reaction begins with the condensation of the α-amino-ketone with the active methylene compound to form an enamine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrrole ring.[9]

Experimental Protocol: Modern Knorr Pyrrole Synthesis [1]

-

Reactants: Two equivalents of a β-ketoester (e.g., ethyl acetoacetate), sodium nitrite, zinc dust.

-

Solvent: Glacial acetic acid.

-

Procedure:

-

Preparation of the α-amino-ketone (in situ):

-

Dissolve one equivalent of the β-ketoester in glacial acetic acid.

-

Slowly add one equivalent of a saturated aqueous solution of sodium nitrite while maintaining a low temperature with external cooling. This forms the corresponding α-oximino-β-ketoester.

-

-

Condensation and Cyclization:

-

In a separate flask, prepare a well-stirred solution of the second equivalent of the β-ketoester in glacial acetic acid.

-

Gradually add the freshly prepared α-oximino-β-ketoester solution and zinc dust to this flask. The reaction is exothermic and may require external cooling to control the temperature.

-

The zinc dust reduces the oxime to the amine, which then reacts with the second equivalent of the β-ketoester to form the pyrrole.

-

-

Work-up:

-

After the reaction is complete (monitored by TLC), the reaction mixture is typically poured into water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and then purified by recrystallization.

-

-

The Hantzsch Pyrrole Synthesis (1890)

Developed by Arthur Hantzsch, this multicomponent reaction provides a route to substituted pyrroles from the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[12]

Mechanism: The reaction is believed to proceed via the initial formation of an enamine from the β-ketoester and ammonia/amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the final pyrrole product.[12]

Experimental Protocol: Classical Hantzsch Pyrrole Synthesis

-

Reactants: β-ketoester (e.g., ethyl acetoacetate), α-haloketone (e.g., 2-bromo-1-phenylethan-1-one), aqueous ammonia.

-

Solvent: Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketoester (1.0 eq) and the α-haloketone (1.0 eq) in ethanol.

-

To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Table 1: Comparison of Major Pyrrole Synthesis Methods

| Synthesis Method | Starting Materials | Reagents/Catalysts | Typical Temperature | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 °C | 15 min - 24 h | >60, often 80-95 | Operational simplicity, good yields, accessible starting materials. | Preparation of unsymmetrical 1,4-dicarbonyl compounds can be challenging.[5] |

| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80 | Good for constructing polysubstituted pyrroles with specific substitution patterns. | α-amino-ketones are often unstable and need to be generated in situ. |

| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temp. - Reflux | Variable | Often moderate, can be <50 | Multicomponent reaction, allows for high diversity in a single step. | Can be lower yielding compared to other methods. |

Nature's Palette: Pyrrole Derivatives in the Biological World

The pyrrole ring is a fundamental building block in a vast array of natural products, many of which are essential for life.

The Porphyrins: Pigments of Life

Porphyrins are macrocyclic compounds composed of four modified pyrrole subunits linked by methine bridges.[10] These fascinating molecules are responsible for some of the most vital processes in biology.

-

Heme: The iron-containing porphyrin in hemoglobin and myoglobin, responsible for oxygen transport in the blood.

-

Chlorophyll: The magnesium-containing porphyrin in plants, crucial for photosynthesis.

Synthesis of Porphyrin Precursors: The synthesis of porphyrins often begins with the preparation of substituted pyrroles, which are then coupled to form the macrocycle. A common laboratory synthesis involves the acid-catalyzed condensation of pyrrole with an aldehyde.

Experimental Protocol: Synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin

-

Reactants: 4-Methoxybenzaldehyde, pyrrole, hydrochloric acid.

-

Solvents: Methanol, water, dimethylformamide (DMF).

-

Procedure:

-

To a mixture of 100 mL of methanol and 50 mL of water (2:1), add 4-methoxybenzaldehyde (243 µL, 2 mmol) and pyrrole (140 µL, 2 mmol).

-

Add 10 mL of HCl and stir the reaction mixture at room temperature for 2 hours.

-

Filter the reaction mixture and dissolve the resulting precipitate in 15 mL of DMF.

-

Reflux the DMF solution for 1.5 hours.

-

Transfer the solution to a beaker and stir overnight, open to the air.

-

Evaporate the solvent to dryness and purify the crude porphyrin by column chromatography.

-

Prodigiosin: The Crimson Wonder

Prodigiosin is a tripyrrole red pigment produced by several bacteria, most notably Serratia marcescens.[3] It has garnered significant interest due to its wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2]

Biosynthesis: The biosynthesis of prodigiosin is a bifurcated process that culminates in the enzymatic condensation of two precursor molecules: 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[2][3] The synthesis is orchestrated by the pig gene cluster.[2]

Diagram: Biosynthesis of Prodigiosin

Caption: A simplified overview of the bifurcated biosynthetic pathway of prodigiosin.

Pyrrole Derivatives in Modern Medicine

The versatility of the pyrrole scaffold has made it a privileged structure in medicinal chemistry. Many blockbuster drugs incorporate a pyrrole ring, and their synthesis often relies on the classical reactions discussed earlier.

Atorvastatin (Lipitor®): A Statin Blockbuster

Atorvastatin is a synthetic lipid-lowering agent that functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The industrial synthesis of atorvastatin prominently features the Paal-Knorr reaction to construct the central pentasubstituted pyrrole core.

Synthesis of an Atorvastatin Intermediate via Paal-Knorr Condensation:

-

Reactants: The 1,4-diketone precursor of atorvastatin and the chiral amino-ester side chain.

-

Solvents: A mixture of solvents such as toluene or a combination of methyl tert-butyl ether (MTBE) and tetrahydrofuran (THF).

-

Catalyst: An acid catalyst, often in combination with a base to modulate the reaction rate.

-

Procedure (Illustrative):

-

The diketone of atorvastatin (1.09 eq) is added to a solution of the primary amine side chain in a suitable solvent mixture (e.g., toluene).

-

The mixture is warmed to approximately 50 °C under an inert atmosphere (e.g., N₂).

-

An acid catalyst (e.g., pivalic acid, 0.7 eq) is added, followed by a base (e.g., 50% sodium hydroxide).

-

The resulting suspension is heated at reflux with concomitant removal of water until the reaction is complete.

-

The product, an acetonide ester intermediate of atorvastatin, is then isolated and carried forward in the synthesis.

-

Ketorolac (Toradol®): A Potent Analgesic

Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) used for the short-term management of moderate to severe pain. Its structure features a pyrrolizine-1-carboxylic acid core.

Multi-step Synthesis of Ketorolac:

The synthesis of ketorolac is a multi-step process that often starts from N-(2-bromoethyl)pyrrole.

-

Step 1: Alkylation: N-(2-bromoethyl)pyrrole is used to alkylate a suitable nucleophile, such as ethyl cyanoacetate, in the presence of a base (e.g., sodium ethoxide).

-

Step 2: Cyclization: The resulting intermediate undergoes cyclization to form the pyrrolizine ring system.

-

Step 3: Aroylation: The pyrrolizine core is then aroylated, typically with a benzoyl group.

-

Step 4: Hydrolysis and Decarboxylation: The final steps involve the hydrolysis of ester and/or amide functionalities, followed by decarboxylation to yield the carboxylic acid of ketorolac.

Conclusion and Future Perspectives

From its serendipitous discovery in coal tar to its central role in life-saving medicines, the journey of pyrrole and its derivatives is a testament to the power of chemical exploration. The foundational synthetic methods developed over a century ago continue to be the workhorses of modern organic chemistry, albeit with significant refinements and adaptations. The ongoing discovery of new, biologically active pyrrole-containing natural products and the development of novel synthetic methodologies ensure that this "crimson ring" will remain a vibrant and essential area of research for years to come. The future of pyrrole chemistry will likely focus on the development of more sustainable and efficient synthetic methods, the exploration of new biological activities, and the design of novel pyrrole-based materials with unique electronic and optical properties.

References

- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. KETOROLAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. ijprems.com [ijprems.com]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. grokipedia.com [grokipedia.com]

- 8. benchchem.com [benchchem.com]

- 9. DE69930940T2 - SYNTHESIS OF COMPOUNDS FOR THE PREPARATION OF KETOROLAC - Google Patents [patents.google.com]

- 10. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The 6-substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP1097152B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

- 12. US6559319B2 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrrole Scaffold in Modern Medicinal Chemistry

The pyrrole nucleus is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile scaffold for engaging with biological targets.[1] Pyrrole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2] The strategic functionalization of the pyrrole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a focal point in contemporary drug discovery and development. This guide provides a comprehensive technical overview of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate, a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Source |

| CAS Number | 75448-69-0 | [3] |

| Molecular Formula | C₈H₁₁NO₃ | Vendor Data |

| Molecular Weight | 169.18 g/mol | [3] |

| Purity | ≥95% | [4] |

| Appearance | Solid | Vendor Data |

| Storage | Store long-term in a cool, dry place | [4] |

Synthesis of this compound: A Proposed Synthetic Route

Proposed Synthetic Scheme:

References

Spectroscopic data interpretation for Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate (NMR, IR, MS)

This technical guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of complex organic molecules.

Introduction

This compound is a multifunctional pyrrole derivative. The pyrrole scaffold is a prominent feature in numerous biologically active molecules.[1] The presence of an ethyl ester, a hydroxymethyl group, and the pyrrole ring itself imparts a unique combination of chemical properties, making its precise structural confirmation through spectroscopic methods paramount. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS spectra anticipated for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The molecule consists of a central 1H-pyrrole ring substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a hydroxymethyl group.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule. For this compound, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the pyrrole ring protons, the ethyl ester protons, the hydroxymethyl protons, and the N-H proton of the pyrrole ring.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H (pyrrole) | ~11.0 - 12.0 | broad singlet | - |

| H-5 (pyrrole) | ~6.8 | triplet or dd | J ≈ 2.5, 2.5 |

| H-4 (pyrrole) | ~6.1 | triplet or dd | J ≈ 2.5, 2.5 |

| -CH₂- (hydroxymethyl) | ~4.5 | doublet | J ≈ 5.5 |

| -OH (hydroxymethyl) | ~5.0 - 5.5 | triplet | J ≈ 5.5 |

| -O-CH₂- (ethyl) | ~4.2 | quartet | J ≈ 7.1 |

| -CH₃ (ethyl) | ~1.3 | triplet | J ≈ 7.1 |

Rationale Behind ¹H NMR Assignments

The chemical shifts of the pyrrole ring protons are influenced by the electron-withdrawing nature of the ethyl carboxylate group and the electron-donating nature of the hydroxymethyl group. The N-H proton of the pyrrole is typically observed as a broad singlet at a downfield chemical shift, often above 11 ppm, due to its acidic nature and potential for hydrogen bonding.[2] The protons on the pyrrole ring (H-4 and H-5) are expected to appear in the aromatic region, with their specific shifts influenced by the substituents.[3] The hydroxymethyl group's methylene protons will appear as a doublet, coupled to the hydroxyl proton. The hydroxyl proton itself will appear as a triplet, coupled to the adjacent methylene protons. The ethyl ester group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons, a result of spin-spin coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The expected ¹³C NMR spectrum of this compound will show distinct signals for each of the unique carbon atoms in the molecule.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | ~160 - 165 |

| C-2 (pyrrole) | ~125 - 130 |

| C-3 (pyrrole) | ~120 - 125 |

| C-5 (pyrrole) | ~115 - 120 |

| C-4 (pyrrole) | ~105 - 110 |

| -O-CH₂- (ethyl) | ~60 |

| -CH₂- (hydroxymethyl) | ~55 |

| -CH₃ (ethyl) | ~14 |

Rationale Behind ¹³C NMR Assignments

The carbonyl carbon of the ethyl ester is the most deshielded carbon and will appear at the lowest field (~160-165 ppm). The pyrrole ring carbons will resonate in the aromatic region (105-130 ppm), with their specific chemical shifts determined by the electronic effects of the substituents. The carbon attached to the electron-withdrawing ester group (C-2) will be more deshielded than the other ring carbons. The carbons of the ethyl group and the hydroxymethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-O functional groups.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3500 | Strong, Broad |

| N-H stretch (pyrrole) | ~3300 | Moderate, Sharp |

| C-H stretch (aromatic/aliphatic) | 2850 - 3100 | Moderate |

| C=O stretch (ester) | ~1680 | Strong, Sharp |

| C-O stretch (ester/alcohol) | 1000 - 1300 | Strong |

Causality in IR Spectral Features

The broadness of the O-H stretching band is a direct result of intermolecular hydrogen bonding.[4] The N-H stretch of the pyrrole ring is typically sharper than the O-H stretch.[2] The strong, sharp absorption around 1680 cm⁻¹ is a hallmark of the carbonyl group in the ester functionality.[5][6] The C-O stretching vibrations from both the ester and the alcohol will appear in the fingerprint region and can sometimes be complex.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove any atmospheric interference.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound, electrospray ionization (ESI) would be a suitable method to generate the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data

-

Molecular Formula: C₈H₁₁NO₃

-

Molecular Weight: 169.18 g/mol

-

Expected [M+H]⁺ ion: m/z 170.08

Plausible Fragmentation Pathways

The fragmentation of the protonated molecule will be influenced by the substituents on the pyrrole ring.[8][9] Key fragmentation pathways could involve the loss of small, stable molecules such as water (H₂O), ethanol (C₂H₅OH), or carbon monoxide (CO).

A logical workflow for analyzing fragmentation can be visualized as follows:

Caption: Plausible fragmentation of this compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive interpretation of NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. By understanding the principles behind each spectroscopic technique and the influence of the molecule's functional groups on the resulting spectra, researchers can confidently identify and characterize this important heterocyclic compound. The predicted data and interpretations presented in this guide serve as a valuable reference for scientists engaged in the synthesis and application of novel pyrrole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. purdue.edu [purdue.edu]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

The Therapeutic Potential of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate Analogs: A Technical Guide for Drug Discovery Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide delves into the therapeutic potential of a specific class of these compounds: ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate and its analogs. While the parent compound is a readily available chemical entity, its true value lies in the diverse pharmacological activities exhibited by its structural relatives.[2] This document provides an in-depth exploration of the antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties of these analogs, complete with mechanistic insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses to empower researchers in the field of drug development.

Section 1: Antimicrobial Activity

Pyrrole-containing compounds have long been recognized for their antimicrobial properties, with naturally occurring antibiotics like pyrrolnitrin serving as a testament to their potential.[3] Analogs of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The antimicrobial action of pyrrole derivatives is often multifaceted. One of the key mechanisms is the disruption of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death. Additionally, some analogs have been shown to interfere with essential enzymatic processes within the microbial cell. For instance, certain pyrrole-2-carboxamide derivatives have been identified as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[4]

Structure-Activity Relationship (SAR)

The antimicrobial potency of these analogs is highly dependent on the nature and position of substituents on the pyrrole ring. Studies have shown that:

-

Substitution at the N1 position: Introduction of bulky aromatic groups, such as a 4-chlorobenzyl group, can enhance antibacterial activity.

-

Modifications at the C2 position: Conversion of the ethyl ester to a carboxamide with various aromatic and cycloaliphatic amines has yielded compounds with potent activity against Gram-negative bacteria.[5]

-

Substitution at other ring positions: The presence of electron-withdrawing groups on the pyrrole ring can influence the electronic properties of the molecule and enhance its interaction with microbial targets.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of representative pyrrole-2-carboxamide analogs against various bacterial strains.

| Compound ID | Substituent at C2-carboxamide | K. pneumoniae (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |

| 4i | 4-Fluorophenyl | 1.02 | 1.56 | 3.56 | [5] |

| 4a | Phenyl | >6.35 | 6.35 | >6.35 | [5] |

| 4c | 4-Chlorophenyl | 3.12 | 3.12 | 6.25 | [5] |

| 4f | 2-Hydroxyphenyl | 3.12 | 3.12 | 6.25 | [5] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of novel pyrrole analogs.

1. Preparation of Materials:

- Test compounds (dissolved in DMSO to a stock concentration of 10 mg/mL).

- Bacterial strains (e.g., E. coli, S. aureus) grown to a 0.5 McFarland standard.

- Mueller-Hinton Broth (MHB).

- 96-well microtiter plates.

- Positive control antibiotic (e.g., Ciprofloxacin).

- Negative control (DMSO).

2. Assay Procedure:

- Add 100 µL of MHB to each well of a 96-well plate.

- Perform serial two-fold dilutions of the test compounds and controls across the plate, starting from the stock solution.

- Inoculate each well with 5 µL of the bacterial suspension.

- Incubate the plates at 37°C for 18-24 hours.

- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Section 2: Anticancer Activity

The development of novel anticancer agents is a critical area of research, and pyrrole derivatives have emerged as a promising class of compounds with potent antiproliferative effects.[6][7]

Mechanism of Action: Inhibition of Tubulin Polymerization

A significant mechanism of action for several anticancer pyrrole-2-carboxylate analogs is the inhibition of tubulin polymerization.[8] Microtubules are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

References

- 1. scispace.com [scispace.com]

- 2. This compound [cymitquimica.com]

- 3. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate in Modern Synthesis

Introduction: The Unassuming Power of a Functionalized Pyrrole

In the vast landscape of heterocyclic chemistry, the pyrrole nucleus stands as a cornerstone, forming the structural basis of life's most essential molecules, from heme to chlorophyll.[1][2] Its derivatives are integral to medicinal chemistry and materials science, offering a privileged scaffold for innovation.[3][4][5] Among these, Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS No. 75448-69-0) emerges as a particularly valuable building block. This guide provides an in-depth exploration of this compound, elucidating its synthesis, reactivity, and strategic application as a versatile chemical scaffold for researchers, chemists, and professionals in drug development.

This molecule is not merely a passive framework; its unique arrangement of three distinct functional groups—a nucleophilic hydroxymethyl group, an electrophilic ester, and the reactive pyrrole ring itself—offers a rich playground for synthetic transformations. This trifecta of reactivity allows for sequential, orthogonal modifications, enabling the construction of complex molecular architectures with high precision. Understanding the interplay of these functionalities is paramount to unlocking the full potential of this scaffold.

Core Characteristics: Synthesis and Physicochemical Profile

A thorough understanding of a scaffold begins with its synthesis and fundamental properties. The preparation of this compound is accessible through established synthetic routes, often involving the functionalization of simpler pyrrole precursors.

Synthetic Workflow

The synthesis typically involves a multi-step process that builds complexity upon a basic pyrrole ring. A common conceptual pathway involves the introduction of the carboxylate and hydroxymethyl groups onto a pre-formed pyrrole or constructing the ring with the substituents already in place. For instance, a plausible route could start from a Knorr-type pyrrole synthesis, followed by selective functional group manipulations.

Below is a generalized workflow illustrating a conceptual synthetic pathway.

Caption: Conceptual workflow for the synthesis of the target scaffold.

Physicochemical and Spectroscopic Data